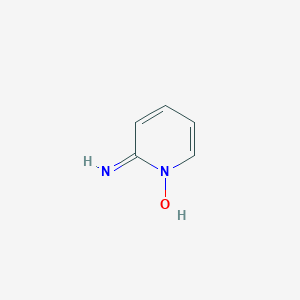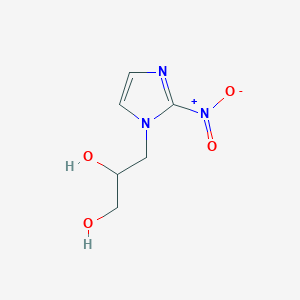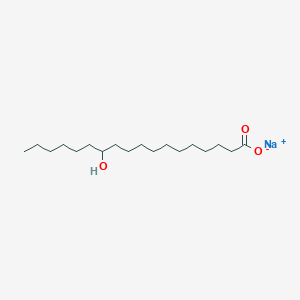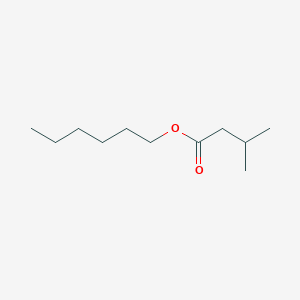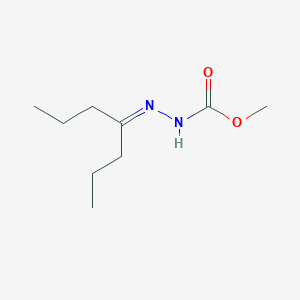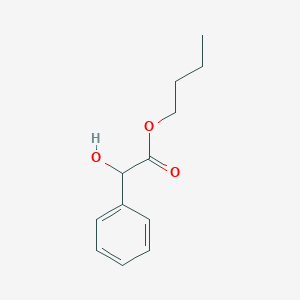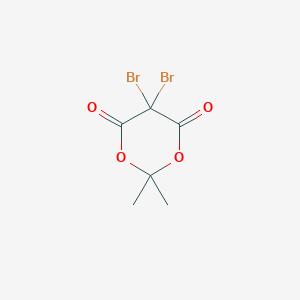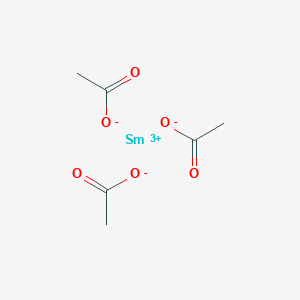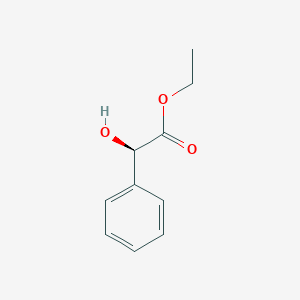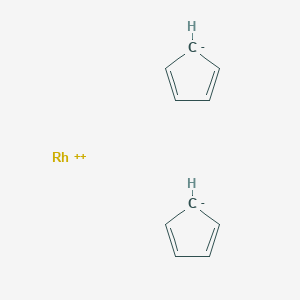
1-Benzyl-4-(chloromethyl)benzene
Übersicht
Beschreibung
1-Benzyl-4-(chloromethyl)benzene, also known as 4-Chlorobenzyl chloride, α,4-Dichlorotoluene, or (4-Chlorophenyl)methyl chloride, is an organic compound . Its molecular formula is ClC6H4CH2Cl and it has a molecular weight of 161.03 .
Synthesis Analysis
The synthesis of 1-Benzyl-4-(chloromethyl)benzene involves a reaction under LED light source irradiation, where p-xylene and chlorine react in the presence of an ionic liquid catalyst to produce a 1, 4-bis (chloromethyl)benzene reaction solution . The reaction solution is then cooled and separated to obtain a 1, 4-bis (chloromethyl)benzene crude product, which is subjected to vacuum rectification to obtain 1, 4-bis (chloromethyl)benzene .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(chloromethyl)benzene can be represented by the linear formula ClC6H4CH2Cl . It can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1-Benzyl-4-(chloromethyl)benzene is a solid with a boiling point of 216-222 °C and a melting point of 27-29 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Summary of the Application
“1-Benzyl-4-(chloromethyl)benzene”, also known as 4-Chlorobenzyl chloride, is used in organic synthesis . It’s a versatile reagent that can be used to introduce the benzyl group into a molecule, which can then be further manipulated or removed as needed.
Methods of Application
The exact method of application would depend on the specific reaction being carried out. Generally, 4-Chlorobenzyl chloride would be added to a solution of the compound being benzylated, along with a base to deprotonate the nucleophile. The mixture would then be stirred at room temperature until the reaction is complete.
Results or Outcomes
The outcome of the reaction would be the formation of a new compound with a benzyl group attached. The yield and purity of the product would depend on the specific conditions of the reaction, including the choice of base, the reaction temperature, and the reaction time.
Derivatization Reagent
Summary of the Application
4-Chlorobenzyl chloride is used as a derivatization reagent . For example, it has been used in the derivatization of a calixarene and a tryptamine .
Methods of Application
In derivatization reactions, 4-Chlorobenzyl chloride would be reacted with the compound being derivatized under suitable conditions to form a derivative that is more suitable for further analysis or reactions.
Results or Outcomes
The outcome of the derivatization would be a derivative of the original compound that has different properties, such as increased volatility or improved detectability in spectroscopic methods. The exact results would depend on the specific compound being derivatized and the conditions of the reaction.
Pesticides and Pharmaceuticals
Summary of the Application
“1-Benzyl-4-(chloromethyl)benzene” is used in the fields of pesticides and medicines . It is used to develop and produce various compounds such as phoxim, a pesticide, and Benzylpenicillin, an antibiotic .
Methods of Application
The specific methods of application would depend on the particular pesticide or pharmaceutical being synthesized. Generally, it would involve reacting “1-Benzyl-4-(chloromethyl)benzene” with other reagents under suitable conditions.
Results or Outcomes
The outcome would be the formation of the desired pesticide or pharmaceutical. The yield and purity would depend on the specific reaction conditions.
Fragrances and Dye Additives
Summary of the Application
“1-Benzyl-4-(chloromethyl)benzene” is used in the fields of fragrances and dye additives . It is used to develop and produce compounds such as benzaldehyde, which is used in the manufacture of dyes and fragrances .
Methods of Application
The specific methods of application would depend on the particular fragrance or dye additive being synthesized. Generally, it would involve reacting “1-Benzyl-4-(chloromethyl)benzene” with other reagents under suitable conditions.
Results or Outcomes
The outcome would be the formation of the desired fragrance or dye additive. The yield and purity would depend on the specific reaction conditions.
Synthesis of 4-(Chloromethyl)benzyl Acetate
Summary of the Application
“1-Benzyl-4-(chloromethyl)benzene” can be used in the synthesis of 4-(chloromethyl)benzyl acetate .
Methods of Application
The synthesis would involve reacting “1-Benzyl-4-(chloromethyl)benzene” with acetic acid or acetic anhydride under suitable conditions .
Results or Outcomes
The outcome would be the formation of 4-(chloromethyl)benzyl acetate.
Synthesis of Quaternary Ammonium Compounds
Summary of the Application
“1-Benzyl-4-(chloromethyl)benzene” can be used in the synthesis of quaternary ammonium compounds . These compounds are used primarily as hard surface sanitizers, corrosion inhibitors, fungicides in industrial cleaners, and as bactericides or surfactant in household and personal care products .
Methods of Application
The synthesis would involve reacting “1-Benzyl-4-(chloromethyl)benzene” with other reagents under suitable conditions to form the desired quaternary ammonium compound.
Results or Outcomes
The outcome would be the formation of the desired quaternary ammonium compound.
Chloromethylation of Aromatic Compounds
Summary of the Application
“1-Benzyl-4-(chloromethyl)benzene” can be used in the chloromethylation of aromatic compounds . This process is a key step in the synthesis of many fine or special chemicals, polymers, and pharmaceuticals .
Methods of Application
The chloromethylation would involve reacting “1-Benzyl-4-(chloromethyl)benzene” with other reagents under suitable conditions to form the desired chloromethylated aromatic compound .
Safety And Hazards
The safety data sheets indicate that 1-Benzyl-4-(chloromethyl)benzene is a combustible liquid and may be corrosive to metals . It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . It also causes serious eye damage, is toxic if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-benzyl-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOLHAQTWUNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884745 | |
| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(chloromethyl)benzene | |
CAS RN |
14297-39-3 | |
| Record name | 1-(Chloromethyl)-4-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-4-(phenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

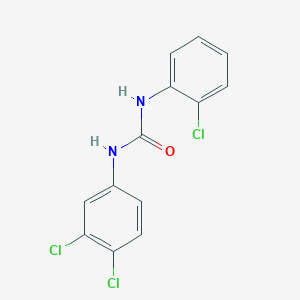
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)
![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)
